molecular formula C22H17Cl2FN2O4 B5118898 N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide

N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide

Cat. No. B5118898
M. Wt: 463.3 g/mol
InChI Key: LEOPFEFRNRXUKB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential use in treating various diseases. The compound was first synthesized in the early 2000s, and since then, numerous studies have been conducted to explore its properties and potential applications.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In cancer research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In Alzheimer's disease research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier. In Parkinson's disease research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been shown to activate the Nrf2/ARE pathway, a signaling pathway that is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been found to improve cognitive function and memory. In Parkinson's disease research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent cell death.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications in various diseases. However, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide also has limitations, including its complex synthesis method and its unknown long-term effects on human health.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide, including:
1. Further studies on the mechanism of action of N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide in different diseases.
2. Exploration of the potential use of N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide in other diseases, such as multiple sclerosis and Huntington's disease.
3. Development of more efficient and cost-effective synthesis methods for N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide.
4. Investigation of the long-term effects of N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide on human health.
5. Clinical trials to evaluate the safety and efficacy of N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide in humans.
In conclusion, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide is a synthetic compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to have biochemical and physiological effects in cancer, Alzheimer's disease, and Parkinson's disease research. Further research is needed to explore its properties and potential applications.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide involves several steps, starting with the reaction of 2,5-dichloroaniline with 4-fluorophenol to form 2,5-dichloro-4-fluorophenol. This intermediate is then reacted with N-methoxy-N-methyl-4-aminobenzamide in the presence of a coupling agent to yield the final product, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. In Parkinson's disease research, N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide has been found to protect dopaminergic neurons from oxidative stress and prevent cell death.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2FN2O4/c1-30-20-9-2-13(22(29)27-18-11-14(23)3-8-17(18)24)10-19(20)26-21(28)12-31-16-6-4-15(25)5-7-16/h2-11H,12H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOPFEFRNRXUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]-4-methoxybenzamide

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